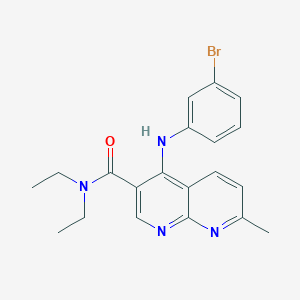

4-((3-bromophenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((3-bromophenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. It belongs to a class of compounds called sGC (soluble guanylate cyclase) stimulators, which have been shown to have various biochemical and physiological effects.

Applications De Recherche Scientifique

Antibacterial Properties

- The structure of 4-((3-bromophenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is related to a class of pyridonecarboxylic acids, which have shown significant antibacterial activities. Similar compounds have been studied for their in vitro and in vivo antibacterial properties, with certain derivatives exhibiting more activity than enoxacin, a well-known antibiotic (Egawa et al., 1984).

Chemiluminescence in High-Performance Liquid Chromatography

- Derivatives of this compound have been utilized as selective and sensitive derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection, showcasing potential in analytical chemistry applications (Morita & Konishi, 2002).

Reversible Inhibitors of Gastric H+,K+-ATPase

- Naphthyridines substituted at the 4-position, closely related to the mentioned compound, have been synthesized and evaluated for their effects on H+,K+-ATPase activity and acid formation in gastric glands. This research suggests potential therapeutic applications in treating gastric conditions (Björk et al., 1996).

Antimalarial Activity

- Studies on N4-substituted naphthyridin-4-amines, which share a core structure with the compound , have revealed significant antimalarial activity. Certain derivatives have shown effectiveness against Plasmodium vinckei vinckei in mice, indicating potential in antimalarial drug development (Barlin & Tan, 1985).

Mécanisme D'action

Target of Action

A structurally similar compound, (2e)-n-{4-[(3-bromophenyl)amino]quinazolin-6-yl}-4-(dimethylamino)but-2-enamide, is known to target theProto-oncogene tyrosine-protein kinase Src . This protein plays a crucial role in cell proliferation and survival, making it a potential target for cancer therapeutics .

Mode of Action

Based on its structural similarity to other compounds, it is likely that it interacts with its target protein by binding to the active site, thereby inhibiting its function .

Biochemical Pathways

Given its potential target, it may influence pathways related tocell proliferation and survival .

Result of Action

Given its potential target, it may result in theinhibition of cell proliferation and survival , potentially leading to cell death .

Propriétés

IUPAC Name |

4-(3-bromoanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN4O/c1-4-25(5-2)20(26)17-12-22-19-16(10-9-13(3)23-19)18(17)24-15-8-6-7-14(21)11-15/h6-12H,4-5H2,1-3H3,(H,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAWNMIQZJEJFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=CC=C3)Br)C=CC(=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B2362089.png)

![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2362092.png)